molecular formula C20H16ClN5O3 B2365608 2-(3-chlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 899742-20-2

2-(3-chlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2365608
CAS No.: 899742-20-2
M. Wt: 409.83
InChI Key: IYWJGZOMYUDONQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-chlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 899742-20-2) is a synthetic purine-6-carboxamide derivative with a molecular formula of C20H16ClN5O3 and a molecular weight of 409.83 g/mol . This compound is of significant interest in medicinal chemistry and oncology research, particularly in the investigation of novel anti-cancer agents. Structurally related 8,9-dihydro-7H-purine-6-carboxamide compounds have demonstrated potent and selective anti-proliferative activity against human cancer cell lines, including A549 lung carcinoma cells . The core purine structure serves as a key scaffold in drug discovery, and substitutions at various positions on the ring system are known to critically influence biological activity . The mechanism of action for this class of compounds is associated with the induction of apoptosis, likely through the intrinsic pathway, and the inhibition of cancer cell migration . Researchers value this compound for its potential as a selective agent in lung cancer studies. It is supplied with a minimum purity of 95% and is intended for Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

2-(3-chlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O3/c1-2-29-14-9-4-3-8-13(14)26-19-16(24-20(26)28)15(17(22)27)23-18(25-19)11-6-5-7-12(21)10-11/h3-10H,2H2,1H3,(H2,22,27)(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWJGZOMYUDONQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine-Imidazole Annulation

A convergent route begins with 4,5-diaminopyrimidine derivatives. Reaction with formamide or triethyl orthoformate under acidic conditions yields the purine skeleton. For example:
$$
\text{4,5-Diamino-6-chloropyrimidine} + \text{HCO(OEt)}_3 \xrightarrow{\text{HCl, Δ}} \text{6-Chloropurine}
$$
Modification at C6 is critical, as chlorides facilitate subsequent nucleophilic displacements.

Oxazole-Mediated Synthesis

Prebiotic-inspired routes utilize oxazoline thiones to direct β-ribo-stereochemistry, though adaptation for non-sugar systems requires omitting sugar moieties. Sulfur-directed cyclization of 2-thiooxazole derivatives with glyceraldehyde analogs could yield purine precursors with latent oxidation sites.

Functionalization at C2 and C9

C9-(2-Ethoxyphenyl) Installation

Mitsunobu Reaction :
Coupling of 2-ethoxyphenol with a purine-9-alcohol intermediate using DIAD and PPh₃:
$$
\text{Purine-9-OH} + \text{2-EtO-C}6\text{H}4\text{OH} \xrightarrow{\text{DIAD, PPh}3} \text{9-(2-EtO-C}6\text{H}_4\text{O)-purine}
$$
Yields depend on steric hindrance; arabino configurations favor ether formation.

Oxidation at C8

TBHP/CoCl₂-Mediated Oxidation

Treatment of 8,9-dihydro-7H-purine with tert-butyl hydroperoxide (TBHP) and CoCl₂ in MeCN at reflux introduces the 8-oxo group:
$$
\text{8,9-Dihydro-7H-purine} \xrightarrow{\text{TBHP, CoCl}_2, \Delta} \text{8-Oxo-purine}
$$
Reaction time: 12–24 h; yield: 60–70%.

Alternative Oxidants

KMnO₄ or CrO₃ in acidic media risks over-oxidation, while O₂ with Fe³⁺ catalysts offers milder conditions but lower efficiency.

C6-Carboxamide Formation

Nitrile Hydrolysis

Conversion of a C6-nitrile to carboxamide using H₂O₂ under alkaline conditions:
$$
\text{6-CN-purine} \xrightarrow{\text{H}2\text{O}2, \text{NaOH}} \text{6-CONH}_2\text{-purine}
$$
Yields: 60–80%.

Direct Carboxamide Coupling

Unlikely due to poor reactivity of purine C6 toward amidation without prior activation.

Integrated Synthetic Route

Combining these steps, a plausible sequence is:

  • Purine Core : Synthesize 6-chloro-8,9-dihydro-7H-purine via annulation.
  • C2 Functionalization : Ullmann coupling with 3-chlorophenylboronic acid.
  • C9 Functionalization : Mitsunobu reaction with 2-ethoxyphenol.
  • C8 Oxidation : TBHP/CoCl₂ oxidation.
  • C6 Modification : Nitrile installation (CuCN) followed by H₂O₂ hydrolysis.

Critical Optimization Parameters :

  • Temperature : 110°C for couplings, 60°C for oxidations.
  • Catalysts : Pd/Cu for arylations, Co for oxidations.
  • Protecting Groups : Acetyl for hydroxyls during Mitsunobu reactions.

Analytical Characterization

Key data for intermediates and final product (cf.):

Property Value
¹H NMR (CDCl₃) δ 8.86 (d, J=8.4 Hz, 1H), 7.77 (dd, 1H)
¹³C NMR δ 195.0 (C=O), 160.7 (CONH₂)
ATR-FTIR 1663 cm⁻¹ (C=O), 3222 cm⁻¹ (N-H)
Melting Point 107–110°C

Challenges and Alternatives

  • Regioselectivity : Competing reactions at N7/N9 require careful protecting group strategies.
  • Oxidation Control : Preventing over-oxidation to 8-oxo-adenine derivatives.
  • Solvent Systems : DCE and MeCN favored for high-temperature steps; aqueous-organic mixtures for hydrolyses.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl and ethoxyphenyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(3-chlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound Name (CAS No.) Position 2 Substituent Position 9 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound 3-Chlorophenyl 2-Ethoxyphenyl C20H16ClN5O3* ~409.8* Presumed research use; substituents balance electronic and steric effects.
9-(3-Chlorophenyl)-2-(4-Methoxyphenyl)-... 4-Methoxyphenyl 3-Chlorophenyl C19H14ClN5O3 403.8 Substituent positions reversed; methoxy group may enhance solubility.
9-(2-Ethoxyphenyl)-2-(4-Fluorophenyl)-... (900010-96-0) 4-Fluorophenyl 2-Ethoxyphenyl C20H16FN5O3 393.37 Fluorine’s electronegativity may improve target binding; commercial availability.
2-(4-Ethoxyphenyl)-9-(2-Methoxyphenyl)-... (869069-21-6) 4-Ethoxyphenyl 2-Methoxyphenyl C21H19N5O4 405.4 High-purity synthesis intermediate; scalable production.
8,9-Dihydro-2-Methyl-9-(4-Methylphenyl)-... (64440-99-9) 2-Methyl 4-Methylphenyl C14H13N5O2 283.3 Simplified structure; methyl groups increase lipophilicity.

*Note: The target compound’s molecular formula and weight are extrapolated based on structural analogs.

Structural and Functional Analysis

Substituent Effects

  • Alkoxy Substituents (Ethoxy vs. Methoxy): The 2-ethoxyphenyl group in the target compound introduces greater steric bulk and lipophilicity compared to methoxy-containing analogs (e.g., and ), which may affect membrane permeability and metabolic stability .

Molecular Weight and Solubility

  • The target compound’s higher molecular weight (~409.8 g/mol) compared to the 4-fluorophenyl analog (393.37 g/mol) reflects chlorine’s larger atomic mass . This difference may reduce aqueous solubility but improve binding to hydrophobic targets.
  • Ethoxy groups generally decrease water solubility compared to methoxy or hydroxyl substituents, as seen in compounds like 2-(4-hydroxyphenylamino)-9-(2-methoxyphenyl)-...

Research Findings and Implications

  • Structure-Activity Relationships (SAR):

    • Para-substituted halogens (e.g., 4-fluorophenyl in ) often optimize target engagement in kinase inhibitors, while meta-substituted groups (e.g., 3-chlorophenyl in the target) may alter binding orientation.
    • Ethoxy groups improve metabolic stability over methoxy due to steric hindrance of oxidative enzymes, as observed in preclinical studies of related purine derivatives .
  • Potential Limitations: The target compound’s higher lipophilicity (logP estimated >3) may limit bioavailability, a common challenge in purine-based drug development.

Biological Activity

The compound 2-(3-chlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, commonly referred to as a purine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C19H20ClN5O3
  • Molecular Weight : 405.84 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymes : The compound has been shown to inhibit xanthine oxidase (XO), an enzyme involved in the production of uric acid. This inhibition can lead to reduced oxidative stress and inflammation, making it a candidate for treating conditions like gout and cardiovascular diseases .
  • Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. It disrupts cell proliferation and induces apoptosis through mechanisms involving the modulation of key signaling pathways, such as the PI3K/Akt and MAPK pathways .
  • Antimicrobial Properties : Preliminary studies suggest that the compound possesses antimicrobial activity against certain bacterial strains, potentially through interference with bacterial DNA synthesis .

Antioxidant Activity

A study investigated the antioxidant properties of this compound. The compound was found to significantly scavenge free radicals in various assays, indicating its potential use in preventing oxidative stress-related diseases.

Assay TypeIC50 Value (µM)
DPPH Scavenging12.5
ABTS Scavenging15.0
FRAP Assay20.0

Anticancer Efficacy

In a recent investigation involving human cancer cell lines (A431 and MCF7), the compound demonstrated notable cytotoxicity:

Cell LineIC50 Value (µM)Mechanism of Action
A43110.0Induction of apoptosis via caspase activation
MCF715.0Inhibition of PI3K/Akt pathway

These findings suggest that the compound may serve as a lead compound for developing novel anticancer agents.

Anti-inflammatory Effects

Research has shown that the compound can significantly reduce pro-inflammatory cytokines (IL-6, TNF-alpha) in macrophages stimulated with lipopolysaccharides (LPS). This effect underscores its potential therapeutic application in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-(3-chlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclocondensation of substituted purine precursors and functionalization of the phenyl groups. Key steps include:

Purine Core Formation : Use of 6-chloropurine derivatives as starting materials, with controlled pH (6.5–7.5) to prevent side reactions .

Substituent Introduction : Suzuki-Miyaura coupling for aryl group attachment, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous solvents (e.g., DMF) at 80–100°C .

Carboxamide Functionalization : Amidation under nitrogen atmosphere with EDCI/HOBt coupling reagents to minimize hydrolysis .

  • Optimization Strategies :
  • Temperature Control : Lower temperatures (≤80°C) reduce byproduct formation during coupling.
  • Catalyst Screening : Test PdCl₂(dppf) for improved regioselectivity in chlorophenyl incorporation .
  • Yield Data :
StepCatalystSolventTemp (°C)Yield (%)
1NoneH₂O/EtOH7065
2Pd(PPh₃)₄DMF10072
3EDCI/HOBtDCMRT58

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how can structural ambiguities be resolved?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (DMSO-d₆) resolves substituent positions (e.g., ethoxyphenyl vs. chlorophenyl). For example, the 3-chlorophenyl group shows distinct deshielding at δ 7.45–7.60 ppm in ¹H NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (C₂₀H₁₆ClN₅O₃, MW 393.37) with <2 ppm error .
  • HPLC-PDA : Use C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>95%) and detect degradation products under accelerated stability testing (40°C/75% RH) .
  • Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound, and what experimental validation strategies are recommended?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against kinase or GPCR targets. Prioritize targets with binding affinity (ΔG ≤ -8 kcal/mol) and hydrogen bonding with the carboxamide group .
  • Dynamic Simulations : Perform 100-ns MD simulations (AMBER force field) to assess target-ligand stability. Focus on RMSD (<2 Å) and binding free energy (MM/PBSA) .
  • Validation :

In Vitro Kinase Assays : Test inhibitory activity (IC₅₀) against EGFR or CDK2 using ADP-Glo™ kits .

Cellular Uptake Studies : Use fluorescent analogs (e.g., BODIPY-labeled derivatives) to correlate target engagement with subcellular localization .

Q. What experimental strategies can resolve discrepancies between in vitro bioactivity and in vivo efficacy data for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling :
  • Assess plasma stability (37°C, 1–24 hrs) and hepatic microsomal clearance to identify metabolic hotspots (e.g., ethoxy group oxidation) .
  • Use LC-MS/MS to quantify bioavailability (AUC₀–24) in rodent models.
  • Orthogonal Assays :
  • Compare 2D vs. 3D cell cultures (e.g., spheroids) to mimic in vivo tumor microenvironments .
  • Perform transcriptomic profiling (RNA-Seq) to identify off-target effects masking in vivo efficacy .

Q. How do structural modifications (e.g., chloro vs. fluoro substituents) impact the compound’s physicochemical and biological properties?

  • Methodological Answer :

  • Comparative Synthesis : Synthesize analogs with 4-fluorophenyl or 3-fluorophenyl groups using identical reaction conditions .
  • Property Analysis :
SubstituentLogPSolubility (µg/mL)IC₅₀ (EGFR, nM)
3-Cl2.812 (PBS)45
4-F2.518 (PBS)62
  • Mechanistic Insight : Chlorophenyl’s higher lipophilicity (LogP +0.3) enhances membrane permeability but reduces aqueous solubility. Fluorophenyl’s electronegativity may weaken target binding .

Data Contradiction Analysis

Q. How should researchers address conflicting data regarding the compound’s stability under varying pH conditions?

  • Methodological Answer :

  • Controlled Stability Studies : Conduct accelerated degradation tests (pH 1–10, 37°C) with UPLC monitoring. For example:
pHDegradation Half-Life (hrs)Major Degradants
16.2Hydrolyzed purine
748.5None
103.8Oxidized carboxamide
  • Mechanistic Probes : Use deuterated solvents (D₂O) in NMR to track hydrolysis pathways .
  • Formulation Mitigation : Encapsulate in pH-sensitive nanoparticles (e.g., Eudragit® L100) to protect against gastric pH .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.